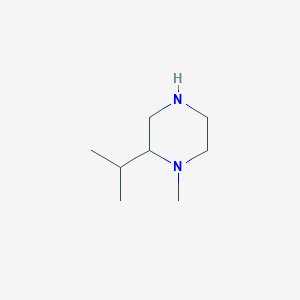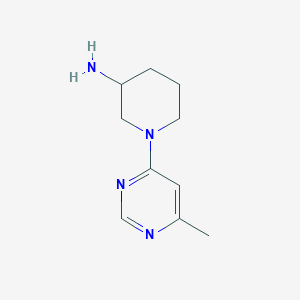
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” is characterized by a six-membered piperidine ring attached to a 6-methylpyrimidin-4-yl group . The InChI code for this compound is 1S/C10H16N4.2ClH/c1-8-6-10 (13-7-12-8)14-4-2-9 (11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Methylpyrimidin-4-yl)piperidin-3-amine” include a molecular weight of 265.19 . It is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Dopamine D2 Receptor Modulation
Compounds with structural features similar to 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, particularly those with cyclic amine groups and aromatic moieties, have been explored for their potential in modulating dopamine D2 receptors. These receptors play a crucial role in neuropsychiatric disorders. Research has identified specific pharmacophores with high D2 receptor affinity, which are critical for the therapeutic modulation of schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Synthesis of N-heterocycles
The utility of chiral sulfinamides, closely related to the functional groups in 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, in the stereoselective synthesis of amines and their derivatives has been documented. Specifically, tert-butanesulfinamide mediated asymmetric synthesis offers general access to a variety of N-heterocycles, which are fundamental structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).
CO2 Capture and Separation
Amine-functionalized metal–organic frameworks (MOFs) have demonstrated significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis and modification of amine groups within MOFs, which could be structurally related to the amine functionality in 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, highlight the relevance of such compounds in environmental applications and gas separation technologies (Lin et al., 2016).
Antitubercular Activity
Compounds bearing isonicotinoyl hydrazine structures, which share a conceptual similarity with the pyrimidinyl and piperidinyl moieties of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, have been investigated for their antitubercular activity. Modifications of the isoniazid structure, leading to derivatives with enhanced activity against Mycobacterium tuberculosis, underscore the potential of such compounds in addressing tuberculosis (Asif, 2014).
Novel HIV-1 Reverse Transcriptase Inhibitors
Research on non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) has explored the impact of linker modification on antiviral activity. Compounds featuring linkers and functional groups akin to those in 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine have shown potent activity against both wild-type and mutant strains of HIV-1. The design of new NNRTIs emphasizes the critical role of structural elements in enhancing antiviral efficacy (Zakharova, 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(6-methylpyrimidin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-5-10(13-7-12-8)14-4-2-3-9(11)6-14/h5,7,9H,2-4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVRUBEWMFQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)
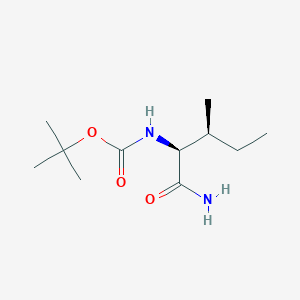
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)
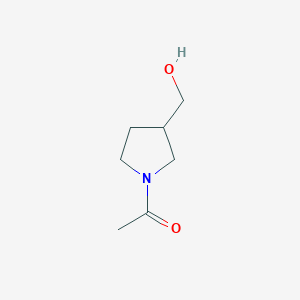
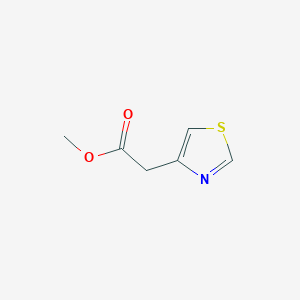
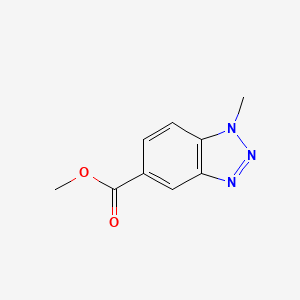
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)

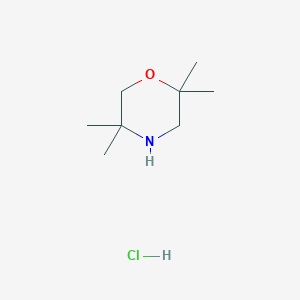
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)



